N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide
Description
N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide is a fluorinated benzamide derivative characterized by a biphenylmethyl group attached to the nitrogen of a 4-fluoro-2-hydroxybenzamide scaffold. The presence of fluorine and hydroxyl groups confers distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions.
Properties
CAS No. |
648924-38-3 |
|---|---|
Molecular Formula |
C20H16FNO2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16FNO2/c21-17-9-10-18(19(23)12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24) |
InChI Key |
SFPGRGHFXWJKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide Structure: The benzamide structure can be synthesized by reacting the biphenyl derivative with 4-fluoro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a carbonyl group (e.g., ketone or aldehyde)
Reduction: Formation of an amine group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral activities.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The biphenyl group and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
Fluorinated benzamides are widely studied due to their enhanced metabolic stability and binding affinity. Below is a comparative analysis with key analogs:
Key Observations :
- In contrast, BA5’s 4′-fluoro and fluoropropanamido groups improve brain permeability for imaging applications .
- Hydroxyl vs. Amino Groups: The 2-hydroxy group in the target compound could enable hydrogen bonding with catalytic residues in enzymes, whereas amino groups (as in BA5) facilitate coordination with metal ions in active sites .
- Biphenyl Motif : The biphenylmethyl group contributes to lipophilicity, aiding membrane penetration. However, bulkier substituents (e.g., trifluoropropoxy in ) may reduce solubility .
Q & A
Q. What are the optimal synthetic routes for N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide, and what parameters critically influence yield and purity?
The synthesis typically involves a multi-step route, including:
- Coupling reactions : Amide bond formation between the biphenylmethylamine and fluorohydroxybenzoyl chloride under anhydrous conditions .
- Substituent introduction : Fluorine and hydroxyl groups are incorporated via nucleophilic aromatic substitution or protective group strategies .
- Critical parameters :
- Temperature : Maintained at 0–5°C during acyl chloride formation to prevent side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Atmosphere : Inert gas (N₂/Ar) prevents oxidation of sensitive intermediates .
Yield optimization requires purification via column chromatography or recrystallization, with purity verified by HPLC (>98%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological validation includes:
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Antimicrobial potential : Analogous biphenyl benzamides inhibit bacterial efflux pumps (e.g., E. coli AcrB) via hydrophobic interactions .
- Enzyme modulation : Fluorine and hydroxyl groups may enhance binding to kinase targets (e.g., EGFR) by forming hydrogen bonds .
- Cytotoxicity screening : IC₅₀ values in cancer cell lines (e.g., MCF-7) are measured using MTT assays, with dose-dependent responses .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?
Contradictions (e.g., NMR peak splitting or retention time shifts in HPLC) arise from:
- Stereochemical impurities : Chiral intermediates may form diastereomers; use chiral HPLC or Mosher’s acid derivatization .
- Residual solvents : Headspace GC-MS identifies traces of DMF or THF altering spectral baselines .
- Protocol adjustments : Standardize quenching steps (e.g., slow acid addition) to minimize byproducts .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Structural modifications : Introduce trifluoromethyl groups to reduce CYP450-mediated oxidation, as seen in analogs .
- Prodrug design : Protect the hydroxyl group as a pivalate ester, enhancing bioavailability .
- ADME profiling : Microsomal stability assays (e.g., liver microsomes) quantify half-life improvements .
Q. How can computational modeling predict binding modes with therapeutic targets?
- Molecular docking : Software (e.g., AutoDock Vina) docks the compound into protein active sites (e.g., PD-1/PD-L1 interface) using PubChem 3D conformers .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Lys124 in PD-L1) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (R² > 0.85) .
Q. What experimental designs address low reproducibility in biological assays?
- Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay conditions .
- Batch-to-batch consistency : Implement QC thresholds (e.g., ≥95% purity via HPLC) before biological testing .
- Triplicate dosing : Test three independent compound batches in cell-based assays to rule out synthesis variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
